methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate
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Overview
Description
Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring system with a hydroxyl group at the 5-position and a carboxylate ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenolic compounds with acylating agents, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives .
Scientific Research Applications
Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate various signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Similar structure with a hydroxyl group at the 8-position.
5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one-7-carboxylic acid: Contains a chlorine atom and a carboxylic acid group.
Uniqueness
Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and carboxylate ester groups makes it a versatile compound for various applications .
Properties
CAS No. |
2728215-92-5 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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